2-(4-Isopropoxyphenyl)quinoline-4-carbonyl chloride
Description
2-(4-Isopropoxyphenyl)quinoline-4-carbonyl chloride (CAS: 1160264-73-2) is a quinoline-based acyl chloride characterized by a bulky isopropoxy group at the 4-position of the phenyl ring attached to the quinoline core. Its molecular formula is C₁₉H₁₆ClNO₂, with a molecular weight of 325.79 g/mol . The isopropoxy group introduces steric hindrance, which impacts reactivity and selectivity in nucleophilic substitution reactions, making it a valuable intermediate in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12(2)23-14-9-7-13(8-10-14)18-11-16(19(20)22)15-5-3-4-6-17(15)21-18/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBADESBIVRRBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Isopropoxyphenyl)quinoline-4-carbonyl chloride is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline core with an isopropoxyphenyl substituent and a carbonyl chloride functional group. Its molecular formula is , which contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of Quinoline Core : Utilizing Pfitzinger reactions to create the quinoline structure.
- Substitution Reactions : Introducing the isopropoxy group via electrophilic aromatic substitution.
- Chlorination : Converting the carboxylic acid derivative into the carbonyl chloride through thionyl chloride treatment.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with a GI50 value indicating effective growth inhibition.
- K-562 (Leukemia) : Demonstrated selective toxicity towards malignant cells while sparing normal cells.
- HeLa (Cervical Cancer) : Showed promising results in inhibiting cell proliferation.
Table 1 summarizes the growth inhibition values against these cell lines:
| Compound | MCF-7 GI50 (μM) | K-562 GI50 (μM) | HeLa GI50 (μM) |
|---|---|---|---|
| This compound | 7.25 ± 0.86 | 10.9 ± 1.04 | 7.19 ± 0.78 |
| Control (Carboplatin) | 3.91 ± 0.32 | 4.11 ± 0.78 | 5.13 ± 0.45 |
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : The compound has been shown to enhance the expression of pro-apoptotic genes such as Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2.
- Inhibition of Protein Kinases : It may act as an inhibitor of specific protein kinases involved in cancer cell signaling pathways, leading to reduced cell survival and proliferation.
Additional Biological Activities
Apart from its anticancer properties, quinoline derivatives have been investigated for other biological activities:
- Antimicrobial Activity : Some studies indicate that related compounds exhibit significant antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Quinoline derivatives have also shown promise in reducing inflammation in preclinical models.
Case Studies
A notable study explored the synthesis and biological evaluation of several quinoline derivatives, including our compound of interest. The results indicated that modifications in the substituents significantly influenced their biological activity, highlighting the importance of structural optimization in drug design.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Their Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Steric Effects : The isopropoxy group in the target compound provides moderate steric hindrance compared to tert-butyl (extreme bulk) or propoxy (minimal bulk) .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity at the carbonyl carbon, accelerating reactions like amide coupling .
- Substituent Position : Para-substitution (target compound) optimizes spatial arrangement for binding in biological targets, whereas meta- or ortho-substitution may disrupt planar geometry .
Key Findings :
Physicochemical Properties
Table 3: Spectral and Physical Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
